2-[(2H-1,3-benzodioxol-5-yl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
This compound belongs to the thiadiazoloquinazolinone class, characterized by a fused heterocyclic core integrating thiadiazole and quinazoline moieties. The 2H-1,3-benzodioxol-5-yl (piperonyl) substituent at the amino position distinguishes it from other derivatives. Thiadiazoloquinazolinones are studied for diverse pharmacological activities, including antiviral, antibacterial, and receptor antagonism .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S/c21-14-10-3-1-2-4-11(10)18-16-20(14)19-15(24-16)17-9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGELKTUKWCQAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Key Trends:
- Lipophilicity : Halogenated derivatives (e.g., Cl/F) exhibit higher logP than benzodioxol or methylphenyl analogs .
- Solubility : Methoxy groups (e.g., 7,8-dimethoxy in BG15474) enhance aqueous solubility compared to alkyl/aryl substituents .
- Stereochemistry: Most analogs are non-chiral, simplifying synthesis and purification .
Antiviral and Antibacterial Activity
- USP/VA-2 : Achieved 80–90% inhibition of HIV-2 (ROD strain) at 10 μM, outperforming amoxycillin in bacterial models .
- BG15474: Noted for dual chloro/fluoro substitution, which may enhance target binding in viral proteases or bacterial enzymes .
- Propylthio Derivative : Demonstrated selective antituberculosis activity, attributed to S-alkylation stability and membrane penetration .
Receptor Antagonism
- Piperazine-modified analogs (e.g., morpholine or N-methyl-piperazine) showed reduced αIIbβ3 receptor binding, highlighting the necessity of the secondary amine for activity .
- Fluorine substitution at the 2-position retained activity (IC₅₀ ~10 nM), while bulkier groups (e.g., ethyl) abolished receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
